Ethyl 2-(nonanoylamino)benzoate
Description
Ethyl 2-(nonanoylamino)benzoate is an ester derivative of benzoic acid featuring a nonanoylamino (9-carbon acylated amine) substituent at the 2-position of the aromatic ring. For example, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate is synthesized via nitro group reduction and FeCl₃-mediated cyclization . Structural confirmation for such compounds typically relies on NMR, mass spectrometry, and crystallographic data .
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 2-(nonanoylamino)benzoate |
InChI |
InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18(21)22-4-2/h10-13H,3-9,14H2,1-2H3,(H,19,20) |
InChI Key |
UAHCJSFDQKSAKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 2-(nonanoylamino)benzoate belongs to a broader class of 2-substituted ethyl benzoates. Key structural analogs include:
Key Observations :
- Lipophilicity: The nonanoylamino group (C₉ chain) in this compound likely increases lipophilicity compared to shorter-chain analogs (e.g., dimethylamino or benzamido groups), enhancing membrane permeability in biological systems .
- Reactivity: Electron-withdrawing groups (e.g., cyano in Ethyl 2-benzamido-2-cyanoacetate) reduce electrophilicity, whereas electron-donating groups (e.g., dimethylamino in Ethyl 4-(dimethylamino)benzoate) enhance reactivity in polymerization .
- Applications: Isoxazolylamino derivatives (e.g., I-6501) are explored for bioactivity, while dimethylamino analogs are utilized in resin formulations due to their initiation efficiency .
Physicochemical and Toxicological Profiles
- Solubility: Longer alkyl chains (e.g., nonanoyl) reduce aqueous solubility but improve organic phase compatibility, contrasting with polar groups like dimethylamino, which enhance water miscibility .
- Toxicity : Ethyl benzoate derivatives generally exhibit low acute toxicity (e.g., Ethyl benzoate LD₅₀ > 2000 mg/kg in rodents), but substituents like aromatic amines may require specific safety evaluations .
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